Molecular Weight and Complexity: A Minimalist Scaffold vs. Clinical Candidates
As the unsubstituted parent, 2,3,4,9-tetrahydro-1H-carbazole-8-carboxamide presents the minimal molecular weight and structural complexity within its class. This contrasts sharply with the heavily elaborated clinical candidate BMS-986142, which bears a quinazolinyl-phenyl substituent and a hydroxypropan-2-yl group . The low molecular weight of the parent compound provides a substantial vector for synthetic elaboration, whereas the high molecular weight of BMS-986142 reflects its optimized, terminal pharmacological profile.
| Evidence Dimension | Molecular Weight (g/mol) |
|---|---|
| Target Compound Data | 214.26 |
| Comparator Or Baseline | BMS-986142: 572.60 |
| Quantified Difference | The target compound is 358.34 g/mol (62.6%) lighter. |
| Conditions | Calculated from molecular formula (Target: C13H14N2O; Comparator: C32H30F2N4O4) . |
Why This Matters
For procurement, this confirms the compound is a basic building block for SAR, not a final drug candidate, enabling its use as a negative control or a derivatization starting point without the confounding bulk of pre-existing substituents.
